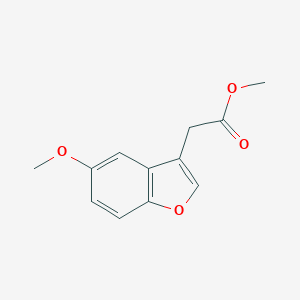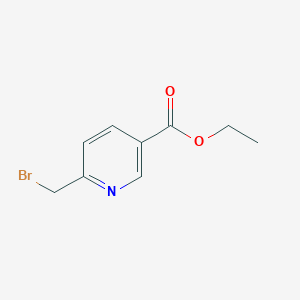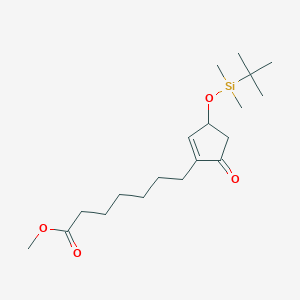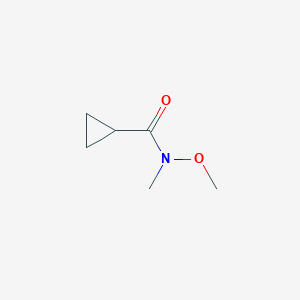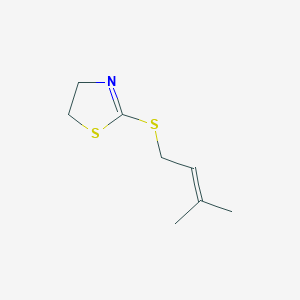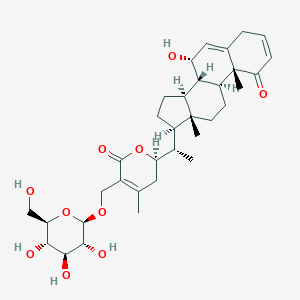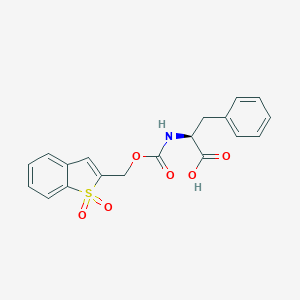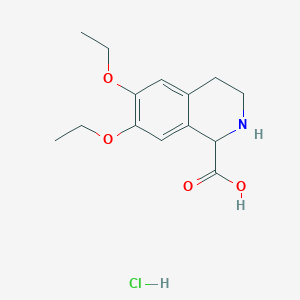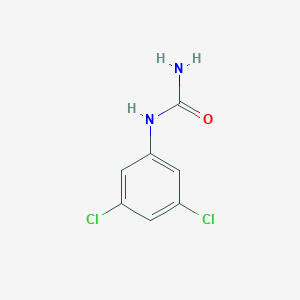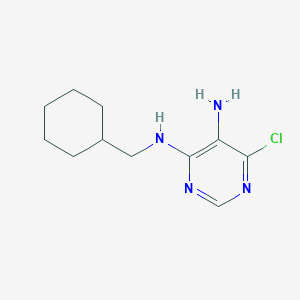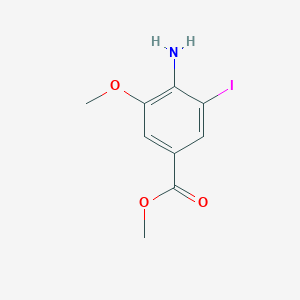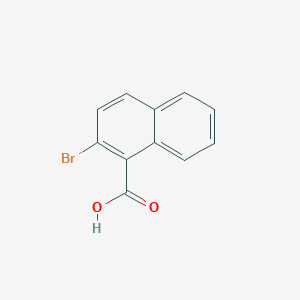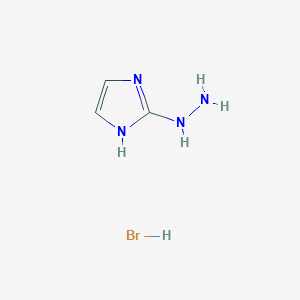
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen and carbon atoms.
Mécanisme D'action
The mechanism of action of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is not well understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been reported to exhibit cytotoxicity against various cancer cell lines, including MCF-7 and A549. In addition, it has been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its versatility. It can be used as a building block for the synthesis of various derivatives, which can be used to study the structure-activity relationship of the compound. In addition, it has been reported to exhibit various biological activities, which makes it a useful tool for studying the mechanisms of action of various enzymes and receptors.
One of the limitations of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxicity against various cell lines, which may limit its use in certain experiments. In addition, the mechanism of action of the compound is not well understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide. One direction is the synthesis of novel derivatives of the compound that exhibit enhanced biological activities. Another direction is the study of the mechanism of action of the compound, which may provide insights into the development of new drugs. Finally, the use of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in combination with other compounds may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide involves the reaction of hydrazine hydrate with 2-formyl-4,5-dimethylimidazole in the presence of hydrobromic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It is a versatile compound that can be used as a building block for the synthesis of various derivatives. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.
Propriétés
Numéro CAS |
115444-17-2 |
|---|---|
Nom du produit |
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide |
Formule moléculaire |
C3H7BrN4 |
Poids moléculaire |
179.02 g/mol |
Nom IUPAC |
1H-imidazol-2-ylhydrazine;hydrobromide |
InChI |
InChI=1S/C3H6N4.BrH/c4-7-3-5-1-2-6-3;/h1-2H,4H2,(H2,5,6,7);1H |
Clé InChI |
PETIDUPJDZJJLH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)NN.Br |
SMILES canonique |
C1=CN=C(N1)NN.Br |
Synonymes |
2-Hydrazono-2,3-dihydro-1H-iMidazole hydrobroMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



